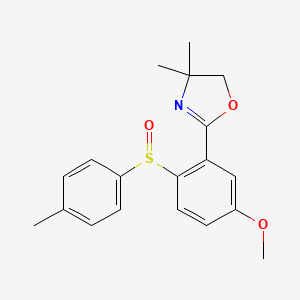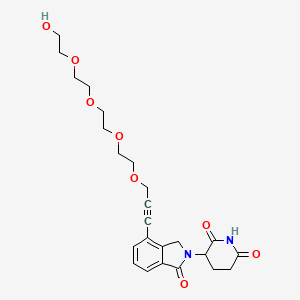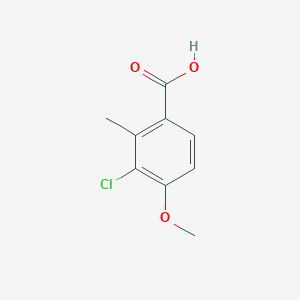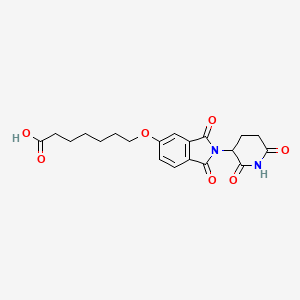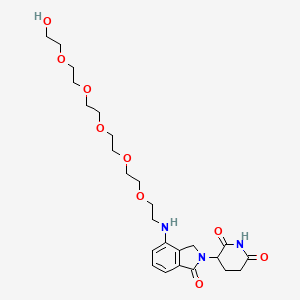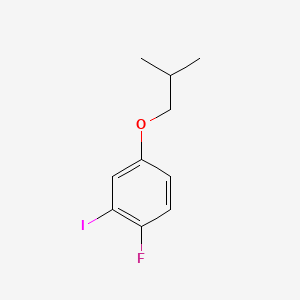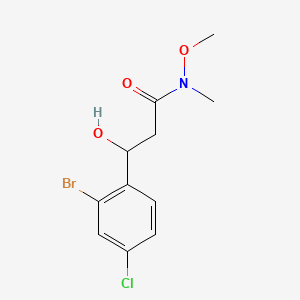
3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a hydroxy group and a methoxy-methyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves a multi-step process. One common method involves the reaction of 2-bromo-4-chlorophenol with a suitable acylating agent, such as 2-bromobutanoyl bromide, in the presence of a base like pyridine. This reaction yields an intermediate compound, which is then further reacted with methoxyamine and methyl iodide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4-chlorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(2-Bromo-4-chlorophenyl)-3-amino-N-methoxy-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: Similar in structure but with different functional groups.
(Z)-2-((2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol: Contains a Schiff base instead of an amide group.
Uniqueness
3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and chloro substituents on the phenyl ring, along with the hydroxy and methoxy-methyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13BrClNO3 |
|---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrClNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(13)5-9(8)12/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
XTHCSMZOKVIATO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=C(C=C1)Cl)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


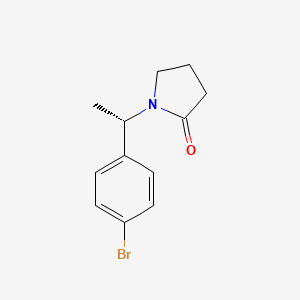
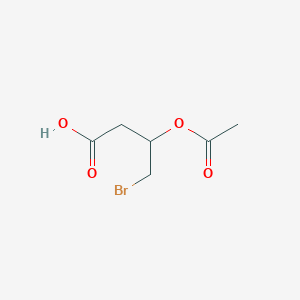
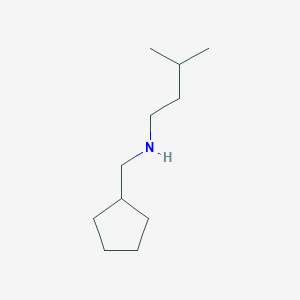
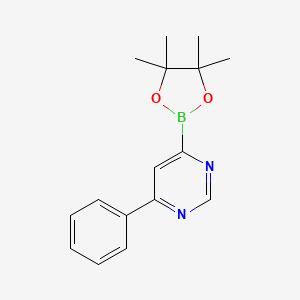
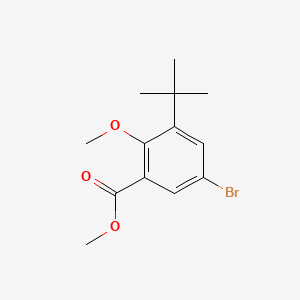

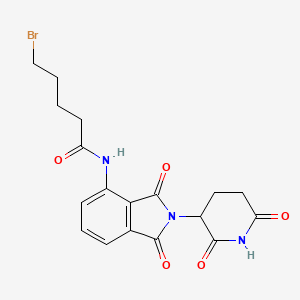
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
